N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIAPDKHGZGQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonation of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Core Heterocycles: The target compound’s pyrrolidinone core is less aromatic than the pyrrolo[2,3-b]pyridine () or pyrazolo-pyrimidine () systems. This may reduce π-π stacking interactions but improve conformational flexibility for target binding .
- Substituent Effects: The 4-chlorophenyl group in the target compound provides moderate lipophilicity compared to ’s ethyl-cyclopropane (higher hydrophobicity) and ’s fluorine (polar hydrophobicity). Chlorine’s electron-withdrawing nature may also influence electronic distribution in the pyrrolidinone ring . Sulfonamide Variations: The propane sulfonamide chain in the target compound likely offers better solubility than ’s cyclopropanesulfonamide (higher ring strain) or ’s benzenesulfonamide (bulky aromatic group) .
- Synthetic Pathways: and both employ palladium-catalyzed cross-coupling reactions, suggesting that the target compound’s synthesis might involve similar methodologies for introducing aryl/heteroaryl groups .
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This structure includes a 4-chlorophenyl group and a pyrrolidine ring, which are significant for its biological activity.
Antimicrobial Activity
Sulfonamides, including derivatives like this compound, have been extensively studied for their antimicrobial properties. A study evaluated various sulfonamide derivatives against several bacterial strains using the agar-dilution method. The results indicated that many of these compounds exhibited moderate to strong antibacterial activity.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | 50 μM |
| 5b | Escherichia coli | 75 μM |
| 5c | Pseudomonas aeruginosa | 100 μM |
| N-(4-chlorophenyl) derivative | Salmonella typhi | 60 μM |
These findings suggest that the presence of the chlorophenyl group enhances the antimicrobial efficacy of the compound.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (μM) |
|---|---|---|
| N-(4-chlorophenyl) derivative | Acetylcholinesterase | 15.2 |
| 5d | Urease | 12.0 |
| 5e | Carbonic anhydrase | 18.5 |
The data indicates that the compound's structural features contribute significantly to its enzyme inhibitory activity.
Anticancer Potential
Research has also explored the anticancer properties of sulfonamide derivatives. A study focused on their effects on various cancer cell lines, revealing that some compounds exhibited significant cytotoxicity.
Case Study: Anticancer Activity Assessment
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that compounds related to this compound could induce apoptosis in cancer cells.
Findings:
- The compound showed a dose-dependent increase in cytotoxicity.
- At concentrations above 20 μM, significant cell death was observed in both MCF-7 and HeLa cells.
The biological activity of this compound is likely due to its ability to interact with specific biological targets:
- Binding Affinity: Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors.
- Electrophilic Character: The sulfonamide group enhances reactivity towards nucleophiles in biological systems.
- Hydrophobic Interactions: The chlorophenyl group increases lipophilicity, facilitating membrane penetration.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide?
- Methodological Answer : The synthesis requires precise control of nucleophilic substitutions, condensation, and cyclization steps. Solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., 60–80°C for cyclization), and reaction times (monitored via TLC) are critical to minimize side products. For example, prolonged heating in polar aprotic solvents may degrade the pyrrolidinone ring . Post-reaction purification via column chromatography with ethyl acetate/hexane gradients improves yield (>70%) and purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Combined use of -NMR (to verify methylene bridge protons at δ 3.2–3.5 ppm) and -NMR (to confirm the 5-oxopyrrolidin-3-yl carbonyl at ~175 ppm) is essential. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight validation (±2 ppm error). Discrepancies in spectral data should be resolved by repeating reactions under inert atmospheres to rule out oxidation artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : In vitro assays (e.g., microsomal stability tests) may overpredict metabolic stability due to lack of systemic factors like protein binding. To reconcile discrepancies, conduct parallel studies:
- In vitro : Use hepatocyte suspensions with CYP450 inhibitors to identify major metabolic pathways.
- In vivo : Perform radiolabeled tracer studies in rodents to track metabolite distribution. Adjust for species-specific differences in cytochrome P450 isoforms .
Q. What computational strategies are effective in predicting the compound’s binding affinity to sulfonamide-targeted enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled active sites of carbonic anhydrase IX reveals key interactions:
- The sulfonamide group forms hydrogen bonds with Thr199 and Zn in the catalytic pocket.
- The 4-chlorophenyl moiety enhances hydrophobic contacts with Val121. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (K < 100 nM) .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Core modifications : Replace the propane-1-sulfonamide group with ethane- or butane-sulfonamide to assess steric effects.
- Substituent analysis : Introduce electron-withdrawing groups (e.g., -NO) at the 4-chlorophenyl position to evaluate electronic impacts on receptor binding.
- Biological assays : Use dose-response curves in enzyme inhibition assays (IC) and cytotoxicity screens (CC) to rank derivatives. Cross-correlate with computational QSAR models .
Q. What experimental approaches can elucidate the compound’s mechanism in overcoming multidrug resistance (MDR) in cancer cells?
- Methodological Answer :
- P-gp inhibition assays : Measure rhodamine-123 accumulation in MDR1-overexpressing cell lines (e.g., KB-V1) via flow cytometry. A ≥2-fold increase in fluorescence indicates P-glycoprotein inhibition.
- Synergy studies : Combine the compound with doxorubicin; calculate combination indices (CI < 1 indicates synergy) using the Chou-Talalay method.
- Mechanistic profiling : Perform RNA-seq to identify downregulated efflux transporters (e.g., ABCB1) .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Quality control : Standardize synthesis protocols (e.g., strict anhydrous conditions) and validate purity via HPLC (>98%).
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare IC values across batches. Outliers may arise from residual solvents (e.g., DMSO) affecting cell viability; confirm via GC-MS .
Q. What strategies mitigate false positives in high-throughput screening (HTS) for this compound?
- Methodological Answer :
- Counter-screening : Test against orthogonal targets (e.g., unrelated kinases) to rule out promiscuous binding.
- Artifact detection : Include detergent controls (e.g., 0.01% Triton X-100) to identify aggregation-based false positives.
- Dose-response validation : Require Hill slopes >1.5 for single-target engagement .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
